(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a hexahydropyrimidine ring, which is a saturated six-membered ring containing two nitrogen atoms. The presence of a tert-butyl group and a carboxylic acid functional group further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Hexahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the hexahydropyrimidine ring. This can be achieved through the reaction of diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Oxidation to Form the Ketone:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, typically involving the reaction of the corresponding alkyl halide with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The tert-butyl group and carboxylic acid group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or other electrophiles in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: As a chiral building block for the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Potential use in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Use in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another compound with a carboxylic acid group and a halogen substituent, used in various chemical reactions and applications.
Cherry laurel phenolic compounds: Compounds with antioxidant properties and potential health benefits.
Uniqueness
(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid is unique due to its chiral nature, hexahydropyrimidine ring structure, and the presence of both tert-butyl and carboxylic acid groups. These features contribute to its distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2R,4S)-2-tert-butyl-6-oxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)8-10-5(7(13)14)4-6(12)11-8/h5,8,10H,4H2,1-3H3,(H,11,12)(H,13,14)/t5-,8+/m0/s1 |
InChI Key |
QCCCYHVGVUJJLT-YLWLKBPMSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1N[C@@H](CC(=O)N1)C(=O)O |
Canonical SMILES |
CC(C)(C)C1NC(CC(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.